molecular formula C14H21NO2S B12582017 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide CAS No. 646038-91-7

3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide

Cat. No.: B12582017
CAS No.: 646038-91-7
M. Wt: 267.39 g/mol
InChI Key: QPBQGNAISHCBFR-UHFFFAOYSA-N
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Description

3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide is a synthetic organic compound featuring a sulfonamide functional group linked to a substituted butene scaffold. Sulfonamides are a privileged structure in medicinal chemistry and chemical biology, renowned for their ability to interact with a diverse range of enzyme active sites . This compound is of significant interest for early-stage research and screening campaigns, particularly in the development of targeted therapeutic agents. Compounds containing the sulfonamide group have demonstrated a wide spectrum of pharmacological activities, including antibacterial , anti-carbonic anhydrase , and anticancer effects . The specific structure of this reagent, which combines a sulfonamide moiety with a hydrophobic aromatic system, suggests potential for investigating mechanisms such as enzyme inhibition or modulating protein-protein interactions in cellular pathways. Furthermore, novel sulfonamide derivatives are actively explored in cutting-edge research areas, including the development of fluorophores for sensing and optoelectronics , and as candidates to overcome drug resistance in diseases like lung cancer . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

646038-91-7

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

3-methyl-4-(4-propan-2-ylphenyl)but-1-ene-1-sulfonamide

InChI

InChI=1S/C14H21NO2S/c1-11(2)14-6-4-13(5-7-14)10-12(3)8-9-18(15,16)17/h4-9,11-12H,10H2,1-3H3,(H2,15,16,17)

InChI Key

QPBQGNAISHCBFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a substituted phenyl ring followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide, a comparative analysis with three analogous sulfonamides is presented:

Structural and Electronic Comparisons

The table below summarizes key structural and electronic parameters derived from crystallographic and computational

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Key Functional Groups
3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide 295.4 3.2 0.12 Sulfonamide, isopropylphenyl, conjugated alkene
4-Methylbenzenesulfonamide 171.2 0.8 5.6 Sulfonamide, methylphenyl
3-(4-Tert-butylphenyl)prop-1-ene-1-sulfonamide 267.4 2.9 0.25 Sulfonamide, tert-butylphenyl, conjugated alkene
4-[4-(Ethyl)phenyl]but-1-ene-1-sulfonamide 253.3 2.5 0.45 Sulfonamide, ethylphenyl, conjugated alkene

Key Observations :

  • Hydrophobicity : The higher LogP value (3.2) versus 4-methylbenzenesulfonamide (0.8) underscores the role of the bulky isopropyl group in increasing lipophilicity, which may correlate with enhanced membrane permeability .
Crystallographic Insights

In contrast, tert-butyl analogs exhibit greater torsional strain (dihedral angles >50°), reducing conformational stability .

Biological Activity

3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide
  • Molecular Formula : C14H19N1O2S
  • Molecular Weight : 273.37 g/mol

Sulfonamides, including 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide, primarily exert their biological effects through the inhibition of specific enzymes and pathways:

  • Enzyme Inhibition : Sulfonamides often inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a variety of pathogens.
  • Anticancer Activity : Recent studies indicate that certain sulfonamide derivatives can induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. For instance, compounds similar to 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene have shown efficacy in reducing mTOR concentrations in colon cancer cell lines .

In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activity of sulfonamide derivatives. The following table summarizes key findings from relevant research:

Study ReferenceCompound TestedCell LineConcentration (µM)Observed Effect
Figueroa-Valverde et al. (2020) 4-(2-Aminoethyl)-benzenesulfonamideCardiac Tissue0.001Decreased perfusion pressure
MDPI Study (2021) MM131 (sulfonamide derivative)DLD-1, HT-291.5 - 3Induced apoptosis via caspase activation
Brazilian Journal of Science (2024) Various sulfonamidesVascular Smooth Muscle CellsN/AChanges in coronary resistance

Cardiovascular Effects

Research has demonstrated that certain sulfonamides can influence cardiovascular parameters. In a controlled study, the administration of 4-(2-Aminoethyl)-benzenesulfonamide led to significant reductions in perfusion pressure over time, suggesting a potential therapeutic role in managing cardiovascular conditions .

Anticancer Properties

In another study focusing on novel sulfonamide derivatives, it was found that compounds like MM131 were effective in inducing apoptosis in colon cancer cell lines through mechanisms involving cell cycle arrest and increased levels of Beclin-1, a marker associated with autophagy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of 3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide is crucial for assessing its therapeutic potential. Computational models such as ADME/PK have been utilized to predict absorption, distribution, metabolism, and excretion characteristics. These models suggest favorable permeability profiles across various cell types, indicating potential for effective systemic delivery .

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